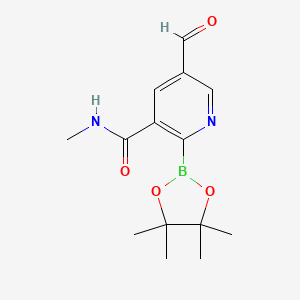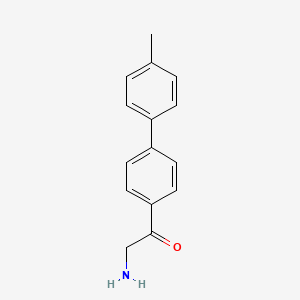
2-Amino-4'-tolylacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4’-tolylacetophenone is an organic compound with the molecular formula C15H15NO It is a derivative of acetophenone, featuring an amino group and a tolyl group attached to the acetophenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’-tolylacetophenone typically involves the reaction of 4’-methylacetophenone with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Amino-4’-tolylacetophenone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired purity and yield.
化学反应分析
Types of Reactions
2-Amino-4’-tolylacetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro-4’-tolylacetophenone.
Reduction: 2-Amino-4’-tolyl-1-phenylethanol.
Substitution: Halogenated derivatives of 2-Amino-4’-tolylacetophenone.
科学研究应用
2-Amino-4’-tolylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 2-Amino-4’-tolylacetophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Aminoacetophenone: Lacks the tolyl group, making it less hydrophobic.
4’-Methylacetophenone: Lacks the amino group, reducing its ability to form hydrogen bonds.
2-Amino-4,6-diphenylnicotinonitrile: Contains additional phenyl groups, increasing its complexity and potential interactions.
Uniqueness
2-Amino-4’-tolylacetophenone is unique due to the presence of both the amino and tolyl groups, which confer specific chemical and physical properties
属性
分子式 |
C15H15NO |
|---|---|
分子量 |
225.28 g/mol |
IUPAC 名称 |
2-amino-1-[4-(4-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO/c1-11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)10-16/h2-9H,10,16H2,1H3 |
InChI 键 |
CXMQJXBIJJMXBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781236.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B14781246.png)
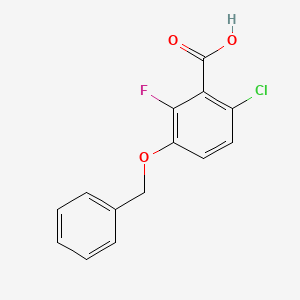
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)

![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
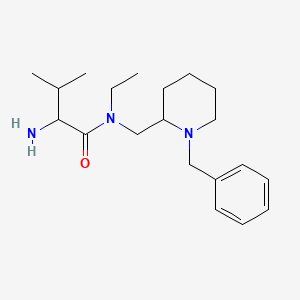
![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)
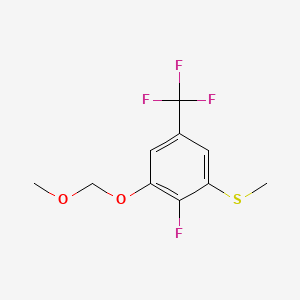
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
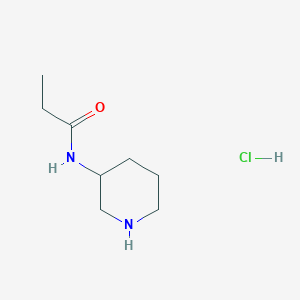
![N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14781320.png)
